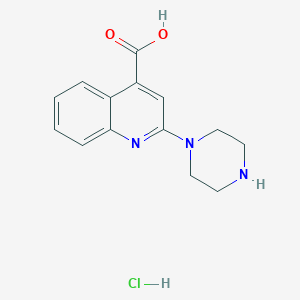

Clorhidrato de ácido 2-piperazin-1-ilquinolina-4-carboxílico

Descripción general

Descripción

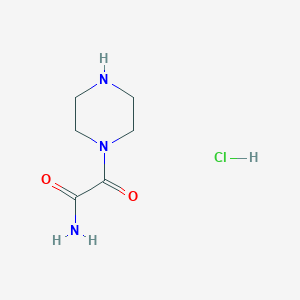

2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C14H16ClN3O2 and its molecular weight is 293.75 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Farmacología

Clorhidrato de ácido 2-piperazin-1-ilquinolina-4-carboxílico: se utiliza en la investigación farmacológica debido a su similitud estructural con varios compuestos biológicamente activos. Sirve como un andamiaje central para la síntesis de posibles agentes terapéuticos, particularmente en el desarrollo de fármacos dirigidos a trastornos del sistema nervioso central y cáncer . Su porción de piperazina es una característica común en moléculas con actividades farmacológicas significativas, lo que lo convierte en un compuesto valioso para los esfuerzos de descubrimiento de fármacos .

Bioquímica

En bioquímica, este compuesto se utiliza para estudiar las interacciones proteína-ligando dentro de la investigación proteómica. Su capacidad para unirse a proteínas y enzimas lo convierte en una herramienta importante para comprender las vías bioquímicas e identificar posibles objetivos para nuevos fármacos .

Química medicinal

This compound: juega un papel crucial en la química medicinal. A menudo se utiliza como un bloque de construcción para construir moléculas complejas con propiedades medicinales potenciales. Su versatilidad permite la creación de una amplia gama de derivados, que pueden ser analizados para diversas actividades biológicas .

Descubrimiento de fármacos

Este compuesto es integral en el proceso de descubrimiento de fármacos. Se emplea con frecuencia en la síntesis de bibliotecas de compuestos que se prueban para su eficacia terapéutica. Sus características estructurales son propicias para la detección de alto rendimiento, lo que ayuda a la identificación rápida de candidatos a fármacos prometedores .

Síntesis química

En el ámbito de la síntesis química, This compound es un intermedio valioso. Se utiliza para construir estructuras químicas complejas, sirviendo como un precursor clave en la síntesis de varios compuestos orgánicos .

Química analítica

Analíticamente, este compuesto puede utilizarse como material estándar o de referencia en el análisis cromatográfico y la espectrometría de masas. Su estructura y propiedades bien definidas permiten una calibración precisa y el desarrollo de métodos en estudios analíticos .

Biología molecular

Dentro de la biología molecular, el compuesto encuentra aplicación en el estudio de las interacciones moleculares y el desarrollo de sondas moleculares. Puede utilizarse para investigar los mecanismos moleculares de la enfermedad y para diseñar moléculas que puedan modular los procesos biológicos .

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various enzymes and receptors, which could potentially be the targets for this compound as well .

Mode of Action

It’s worth noting that similar compounds have been shown to inhibit certain enzymes . The compound may interact with its targets, leading to changes in their function.

Result of Action

Similar compounds have been shown to have certain inhibitory effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride .

Análisis Bioquímico

Biochemical Properties

2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with efflux pumps like Mrp4, which are involved in drug resistance mechanisms . The nature of these interactions often involves binding to specific sites on the biomolecules, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of 2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the activity of efflux pumps, which can alter the intracellular concentration of various substances . This, in turn, can affect cellular processes such as drug resistance and metabolic flux.

Molecular Mechanism

At the molecular level, 2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s interaction with efflux pumps like Mrp4 is a key example of its molecular mechanism . By binding to these pumps, it can modulate their activity and influence the cellular response to drugs.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research settings.

Metabolic Pathways

2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of specific metabolites within cells . Understanding the metabolic pathways of the compound is crucial for elucidating its overall impact on cellular function.

Transport and Distribution

The transport and distribution of 2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can affect its activity and the overall cellular response to its presence.

Subcellular Localization

The subcellular localization of 2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The localization of the compound can influence its activity and function, as it may interact with different biomolecules depending on its subcellular distribution.

Propiedades

IUPAC Name |

2-piperazin-1-ylquinoline-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2.ClH/c18-14(19)11-9-13(17-7-5-15-6-8-17)16-12-4-2-1-3-10(11)12;/h1-4,9,15H,5-8H2,(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JILRWYXZNHPYPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3C(=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185299-92-6 | |

| Record name | 4-Quinolinecarboxylic acid, 2-(1-piperazinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185299-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1450990.png)

![3-Methyl-3-(2-oxopropyl)-2,4,7-trioxabicyclo[3.3.0]octane](/img/structure/B1450998.png)